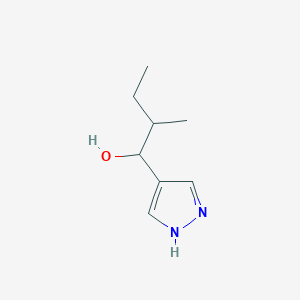![molecular formula C13H10FN3 B13071231 1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorophenyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring imparts unique chemical and biological properties to this compound .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole as starting materials.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Common reagents used in these reactions include fluorinating agents like Selectfluor and various catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions:
Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and catalysts to enhance reaction rates. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds:
Properties
Molecular Formula |
C13H10FN3 |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C13H10FN3/c1-9-13-12(3-2-8-15-13)17(16-9)11-6-4-10(14)5-7-11/h2-8H,1H3 |
InChI Key |
MQVBTLVAAGFSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


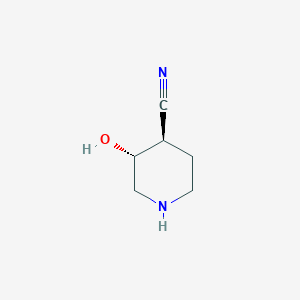
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
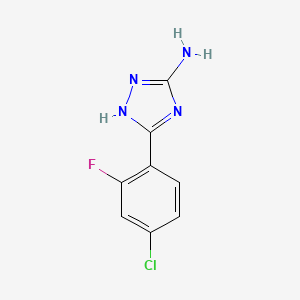
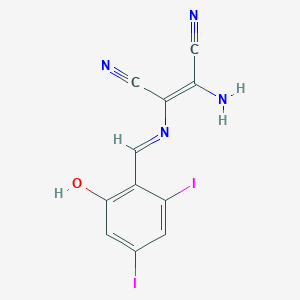
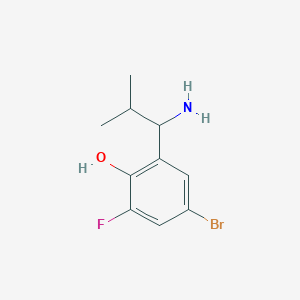
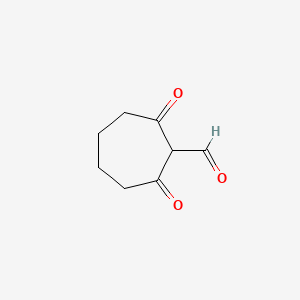
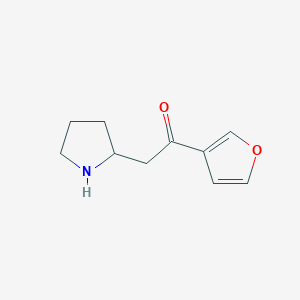
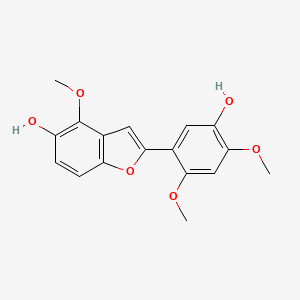
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
